molecular formula C21H26ClN3O4S B10981893 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-2-ylmethyl)glycinamide

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-2-ylmethyl)glycinamide

Cat. No.: B10981893
M. Wt: 452.0 g/mol
InChI Key: YHMXDZNTNIXZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the sulfonamide glycineamide class, characterized by a central glycineamide scaffold modified with a sulfonyl-linked aryl group and diverse N-substituents. Its structure features a 3-chloro-4-methoxyphenylsulfonyl group (electron-withdrawing Cl and electron-donating OMe), a cyclohexyl moiety at the N₂ position, and a pyridin-2-ylmethyl group at the terminal N.

Properties

Molecular Formula

C21H26ClN3O4S

Molecular Weight

452.0 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C21H26ClN3O4S/c1-29-20-11-10-18(13-19(20)22)30(27,28)25(17-8-3-2-4-9-17)15-21(26)24-14-16-7-5-6-12-23-16/h5-7,10-13,17H,2-4,8-9,14-15H2,1H3,(H,24,26)

InChI Key

YHMXDZNTNIXZPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3CCCCC3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-2-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-2-ylmethyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-2-ylmethyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key structural analogs and their differences are summarized below:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₀H₂₄ClN₃O₄S (estimated) ~454.0 (est.) - 3-Cl-4-OMe-C₆H₃-SO₂
- N₂-cyclohexyl
- N-(pyridin-2-ylmethyl)
Balanced electron effects (Cl + OMe); pyridine enhances hydrogen bonding potential.
N₂-[(4-Bromophenyl)sulfonyl]-N₂-cyclohexyl-N-(4-methoxyphenyl)glycinamide (593243-16-4) C₂₁H₂₅BrN₂O₄S 481.405 - 4-Br-C₆H₄-SO₂
- N₂-cyclohexyl
- N-(4-OMe-C₆H₄)
Bromine increases molecular weight; 4-OMe-phenyl may reduce steric hindrance.
N₂-(5-Cl-2-OMe-C₆H₃)-N₂-(4-Me-3-NO₂-C₆H₃-SO₂)-N-3-pyridinylglycinamide C₂₁H₁₉ClN₄O₆S 490.915 - 5-Cl-2-OMe-C₆H₃
- 4-Me-3-NO₂-C₆H₃-SO₂
- N-3-pyridinyl
Nitro group enhances electron-withdrawing effects; higher molecular weight.
N-(3-Cl-2-Me-C₆H₃)-N₂-(4-Me-C₆H₄)-N₂-[4-(MeS)C₆H₄-SO₂]glycinamide C₂₃H₂₄ClN₃O₄S₂ 506.08 (est.) - 3-Cl-2-Me-C₆H₃
- 4-Me-C₆H₄
- 4-MeS-C₆H₄-SO₂
Methylthio (MeS) group increases lipophilicity; steric bulk from multiple methyl groups.
N₂-(4-Br-C₆H₄)-N-(4-F-C₆H₄)-N₂-(4-Me-C₆H₄-SO₂)glycinamide (6487-73-6) C₂₁H₁₈BrFN₂O₃S 477.347 - 4-Br-C₆H₄
- 4-F-C₆H₄
- 4-Me-C₆H₄-SO₂
Fluorine reduces molecular weight; bromine and methyl balance steric/electronic effects.

Physicochemical and Electronic Properties

  • Nitro groups (e.g., in ) significantly increase electron-withdrawing effects, which may reduce nucleophilicity of the sulfonamide nitrogen.
  • Lipophilicity: Cyclohexyl (target) and methylthio () groups increase hydrophobicity compared to simpler aryl substituents.
  • Hydrogen Bonding :

    • The pyridine ring (target) and pyridinyl () groups can act as hydrogen bond acceptors, facilitating crystal packing or target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.